6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
This compound is a structurally complex furochromenone derivative characterized by a fused furo[3,2-g]chromen-7-one core substituted with a 2-(4-methoxyphenyl)-1,3-thiazol-4-yl group at position 6 and methyl groups at positions 2 and 3. Its molecular formula is C₂₃H₁₈N₂O₃S, with a molecular weight of 402.47 g/mol.
Furochromenones are known for diverse pharmacological activities, including acetylcholinesterase (ACHE) inhibition, kinase modulation, and anticancer effects . The thiazole moiety, a heterocyclic ring containing nitrogen and sulfur, may contribute to binding specificity for targets like KDR (kinase insert domain receptor) or DPP4 (dipeptidyl peptidase-4), as observed in structurally related compounds .
Properties
Molecular Formula |
C23H17NO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H17NO4S/c1-12-13(2)27-21-10-20-15(8-17(12)21)9-18(23(25)28-20)19-11-29-22(24-19)14-4-6-16(26-3)7-5-14/h4-11H,1-3H3 |
InChI Key |
YIYIUGXJFVLQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C3C=C(C(=O)OC3=C2)C4=CSC(=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Natural Furochromones
Visnagin (1a ) or khellin (1b ) undergoes base-mediated hydrolysis (aqueous KOH) to yield visnagenone (2a ) or khellinone (2b ), respectively. Subsequent reaction with malononitrile in ethanol and triethylamine produces 7-imino-5-methyl-furo[3,2-g]chromene-6-carbonitrile derivatives (3a , 3b ).
Reaction Conditions :
Pechmann Condensation
An alternative route employs Pechmann condensation between 2-methylresorcinol and dimethyl succinate in concentrated H₂SO₄ to form methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. This intermediate is critical for introducing substituents at positions 2 and 3.
Key Step :
Coupling of Furochromenone and Thiazole
The critical step involves attaching the thiazole to the furochromenone at position 6. A bromoacetyl intermediate is utilized for nucleophilic substitution.
Bromoacetyl Intermediate
6-Bromoacetyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is synthesized by treating the furochromenone core with bromoacetyl bromide in dichloromethane (DCM) and triethylamine.
Procedure :
Nucleophilic Substitution
The bromoacetyl intermediate reacts with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole in acetonitrile under basic conditions (K₂CO₃).
Reaction :
Optimized Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.90–7.80 (m, aromatic protons).
-
HRMS : m/z calculated for C₂₃H₁₈N₂O₄S [M+H]⁺: 430.1032; found: 430.1028.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A modified approach condenses 4-methoxybenzaldehyde, thiourea, and bromoacetyl-furochromenone in a single pot, reducing steps.
Advantages :
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and furochromene moieties exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial and fungal strains. For instance:
- In vitro Studies : The compound was tested against a range of Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like ampicillin and streptomycin. The mechanism of action is hypothesized to involve the inhibition of bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis .
- Structure-Activity Relationship (SAR) : Studies have highlighted that modifications on the phenyl ring, such as the introduction of electron-withdrawing groups, enhance antibacterial efficacy. Specifically, substitutions at the 2 and 3 positions of the thiazole ring have shown a positive correlation with increased activity against resistant bacterial strains .
Antifungal Properties
The compound has also demonstrated antifungal activity in preliminary screenings. It was evaluated alongside established antifungal agents like ketoconazole. The results indicated that certain derivatives of this compound exhibited superior antifungal effects, suggesting potential for development into therapeutic agents for fungal infections .
Multicomponent Reactions (MCRs)
The synthesis of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through multicomponent reactions, which are valuable in organic synthesis for their efficiency and ability to construct complex molecules from simple starting materials.
- Synthesis Methodology : The compound can be synthesized via a one-pot reaction involving arylglyoxal and Meldrum’s acid under acidic conditions, yielding the target compound with high efficiency and purity . This method showcases the versatility of MCRs in generating biologically active scaffolds.
Case Study on Antibacterial Activity
A study published in Molecules highlighted the antibacterial efficacy of derivatives of this compound against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized microdilution methods to determine Minimum Inhibitory Concentrations (MICs) and found that certain modifications led to a reduction in MIC values compared to standard treatments .
Case Study on Synthesis Efficiency
Another research article detailed the optimization of synthetic routes for similar furochromene derivatives. The findings emphasized that using specific solvents and reaction conditions could increase yields significantly while minimizing by-products, thus enhancing the overall efficiency of the synthesis process .
Data Summary Table
| Application Area | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria; potential MurB inhibitor |
| Antifungal | Exhibited superior activity compared to standard antifungals |
| Synthesis Efficiency | High yield synthesis via multicomponent reactions; optimized conditions noted |
Mechanism of Action
The mechanism of action of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. The thiazole ring and furochromenone core are key structural features that enable the compound to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous furochromenone derivatives:
Key Observations:
Structural Variations and Bioactivity :
- The target compound’s thiazole ring replaces the dihydroxy or hydroxypropyl groups seen in analogs like the (2S)-derivative . This substitution likely enhances lipophilicity, improving membrane permeability but possibly reducing solubility.
- Compared to 8-methoxypsoralen (a simpler furocoumarin), the thiazole and methyl groups in the target compound may confer dual targeting (e.g., kinase inhibition alongside ACHE modulation) .
Target Specificity :
- The (2S)-derivative exhibits strong binding to ACHE, KDR, and DPP4 due to its polar 2,4-dihydroxyphenyl group, which facilitates hydrogen bonding . In contrast, the target compound’s thiazole may engage in hydrophobic or π-π interactions, favoring kinase targets like KDR .
Binding Energy and Pharmacokinetics :
- While docking data for the target compound is unavailable, analogs like PHF (binding energy: -7.69 kcal/mol) and DHMBP (-6.57 kcal/mol) suggest that substituent polarity inversely correlates with binding strength . The thiazole’s moderate polarity may balance affinity and bioavailability.
Role of Substituents: Methoxy groups (common in furochromenones) enhance metabolic stability but reduce electrophilicity compared to hydroxylated analogs .
Research Findings and Implications
- Anticancer Potential: The thiazole moiety is associated with kinase inhibition (e.g., KDR), a key target in angiogenesis . The biphenyl derivative (C₂₆H₂₀O₃) shows structural similarities to kinase inhibitors but lacks functional groups for optimal binding .
- Neuroprotective Effects : ACHE inhibition by the (2S)-derivative (-7.69 kcal/mol) highlights the importance of polar substituents; the target compound’s thiazole may require additional modifications to match this activity .
- Limitations : Absence of experimental binding data for the target compound necessitates further studies to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.43 g/mol. The structure incorporates a furochromone backbone with thiazole and methoxyphenyl substituents, which are known to influence its biological activity.
1. Antibacterial Activity
Several studies have investigated the antibacterial effects of thiazole derivatives, including the target compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes crucial for cell wall synthesis.
| Compound | Bacterial Strain | IC50 (mg/mL) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one | E. coli | 0.12 ± 0.001 | -10.74 |
In vitro studies have shown that modifications in the thiazole ring can enhance antibacterial potency by improving binding interactions with target enzymes like MurB in E. coli .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary results indicate moderate to significant cytotoxic effects against leukemia cells, with growth inhibition percentages reaching up to 44.59% . The underlying mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
3. Anti-inflammatory Activity
Research indicates that compounds similar to the target molecule exhibit strong anti-inflammatory properties. For instance, certain thiazole derivatives have demonstrated a higher anti-inflammatory ratio compared to curcumin, a well-known anti-inflammatory agent . The proposed mechanism includes inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
A recent study synthesized several derivatives based on the furochromone structure and evaluated their biological activities. Among these compounds, one derivative exhibited an anti-inflammatory ratio of 19.8 when compared to dexamethasone . This suggests that structural modifications can significantly enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays). Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. What synthetic strategies are effective for constructing the furochromenone core?
- Methodological Answer: The furochromenone scaffold can be synthesized via cyclocondensation of substituted coumarin precursors with thiazole derivatives. Key steps include:
- Step 1: Formation of the chromen-7-one core using Pechmann condensation (e.g., ethyl acetoacetate and substituted phenols under acid catalysis).
- Step 2: Introduction of the thiazole moiety via Hantzsch thiazole synthesis (α-haloketones and thiourea derivatives).
- Step 3: Final functionalization (e.g., methoxy groups) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Q. How can researchers assess preliminary biological activity in vitro?
- Methodological Answer: Screen for activity using cell-based assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assays (ELISA) for target inhibition). Prioritize targets based on structural analogs (e.g., furochromenones with reported antiproliferative or kinase-inhibitory activity). Use concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer: Apply design of experiments (DOE) to variables such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings). Monitor intermediates via TLC or LC-MS. For example, increasing reaction time (12–24 hrs) and using anhydrous conditions improved thiazole ring formation yields from 45% to 72% in similar compounds .
Q. What strategies resolve contradictions in reported biological efficacy data?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Address this by:
- Replicating studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition).
- Validating target engagement using biophysical methods (e.g., surface plasmon resonance for binding affinity).
- Performing pharmacokinetic profiling (e.g., microsomal stability assays) to rule out metabolite interference .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer: Systematically modify substituents on the thiazole (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) and furochromenone (e.g., vary methyl groups at C2/C3). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses to targets like tyrosine kinases. Prioritize derivatives with >10-fold potency improvements in pilot assays .
Q. What analytical methods detect and quantify degradation products under physiological conditions?
- Methodological Answer: Simulate physiological stability using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Analyze degradation via UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (5–95% acetonitrile in water). Identify major metabolites (e.g., hydrolyzed thiazole rings) and quantify using external calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
